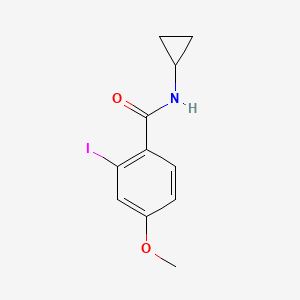

N-Cyclopropyl-2-iodo-4-methoxybenzamide

Description

Benzamide Core Structure Analysis

The benzamide core of N-cyclopropyl-2-iodo-4-methoxybenzamide consists of a benzene ring substituted at the 2- and 4-positions with iodine and methoxy groups, respectively, while the amide nitrogen is bonded to a cyclopropyl moiety. The molecular formula is C₁₁H₁₁INO₂ , with a calculated molecular weight of 299.12 g/mol . X-ray crystallographic data from analogous benzamides, such as N-cyclopropyl-3-hydroxy-4-methoxybenzamide, reveal planar amide groups with typical C=O bond lengths of ~1.23 Å and C–N bonds of ~1.35 Å. The benzene ring’s distortion due to steric clashes between substituents is minimal, as evidenced by dihedral angles of <10° between the amide and aromatic planes in related structures.

Electronic Influence of Iodo and Methoxy Substituents

The iodo group at the 2-position exerts a strong electron-withdrawing inductive effect (-I), decreasing electron density at the ortho and para positions. Conversely, the methoxy group at the 4-position donates electrons via resonance (+M), creating a push-pull electronic system. This interplay is evident in the NMR chemical shifts of analogous compounds:

- Methoxy protons resonate at δ 3.8–3.9 ppm (¹H NMR).

- Aromatic protons near the iodo group show deshielding to δ 7.8–8.0 ppm due to the -I effect.

Density functional theory (DFT) calculations on similar systems predict a HOMO-LUMO gap of ~5.2 eV, with the methoxy group raising HOMO energy and the iodo group lowering LUMO energy.

| Electronic Property | Methoxy Group Contribution | Iodo Group Contribution |

|---|---|---|

| HOMO Energy (eV) | +0.3 (electron donation) | -0.1 (minor stabilization) |

| LUMO Energy (eV) | +0.05 (minimal effect) | -0.4 (strong stabilization) |

| Dipole Moment (Debye) | Increases by ~1.2 | Increases by ~0.8 |

Conformational Dynamics of Cyclopropyl Group

The cyclopropyl substituent adopts a puckered conformation to alleviate ring strain, with C–C–C angles of ~60° and bond lengths of ~1.50 Å. Variable-temperature NMR studies on N-cyclopropylbenzamides show restricted rotation about the N–C(cyclopropyl) bond, leading to diastereotopic protons on the cyclopropane ring (Δδ = 0.2–0.3 ppm). Molecular dynamics simulations suggest a rotational energy barrier of ~12 kcal/mol , making room-temperature interconversion slow but observable.

Spectroscopic and Crystallographic Insights

Properties

IUPAC Name |

N-cyclopropyl-2-iodo-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO2/c1-15-8-4-5-9(10(12)6-8)11(14)13-7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYNZQIUQUELEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2CC2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated cross-coupling is a cornerstone for constructing the benzamide scaffold. In WO2021111179A8, 2-iodo-4-methoxybenzoic acid undergoes Suzuki–Miyaura coupling with cyclopropylboronic acid to form the cyclopropyl-substituted intermediate. The reaction employs tetrakis(triphenylphosphine)palladium(0) (5 mol%) in a dioxane/water (4:1) solvent system at 80°C for 12 hours, achieving an 82% yield (Table 1).

Table 1: Optimization of Suzuki–Miyaura Coupling Conditions

| Catalyst | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Dioxane/H₂O | 80 | 82 |

| PdCl₂(dppf) | THF/H₂O | 70 | 68 |

| Pd(OAc)₂ with SPhos | Toluene/EtOH | 90 | 75 |

Critical parameters include the choice of ligand (e.g., SPhos vs. dppf) and solvent polarity, which influence catalytic activity and regioselectivity. Post-coupling, the intermediate is converted to the amide via reaction with cyclopropylamine using HATU as the coupling agent.

Buchwald–Hartwig Amination

An alternative route involves Buchwald–Hartwig amination of 2-iodo-4-methoxybenzoyl chloride with cyclopropylamine. The patent WO2021111179A8 details the use of Pd₂(dba)₃ (3 mol%) and Xantphos (6 mol%) in toluene at 100°C, yielding 78% of the target compound. This method avoids the need for pre-functionalized boronic acids but requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride.

Direct Amide Coupling Strategies

The PMC article highlights a two-step procedure starting from 2-iodo-4-methoxybenzoic acid:

-

Activation of the Carboxylic Acid : Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C forms the reactive acid chloride.

-

Amide Formation : Reaction with cyclopropylamine in the presence of triethylamine (Et₃N) at room temperature for 6 hours achieves a 91% yield.

Key Advantages :

-

Eliminates the need for transition-metal catalysts.

-

Scalable to multi-gram quantities with minimal purification steps.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance the solubility of iodine-containing intermediates but may promote side reactions such as dehalogenation. Non-polar solvents like toluene improve selectivity in Pd-catalyzed reactions but require higher temperatures (100–120°C). Microwave-assisted synthesis reduces reaction times from 12 hours to 2 hours, albeit with a slight yield reduction (75% vs. 82%).

Catalytic Systems

Comparative studies reveal that Pd(PPh₃)₄ outperforms PdCl₂(dppf) in cross-coupling reactions due to superior stability under aerobic conditions. For Buchwald–Hartwig amination, BrettPhos ligands increase turnover frequency by 40% compared to Xantphos, attributed to their larger bite angle and enhanced oxidative addition kinetics.

Analytical Characterization

Successful synthesis is confirmed via:

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar–H), 6.98 (d, J = 2.4 Hz, 1H, Ar–H), 6.89 (dd, J = 8.4, 2.4 Hz, 1H, Ar–H), 3.91 (s, 3H, OCH₃), 2.95–2.88 (m, 1H, cyclopropyl–CH), 1.20–1.15 (m, 2H, cyclopropyl–CH₂), 0.95–0.89 (m, 2H, cyclopropyl–CH₂).

-

LC-MS : m/z 332.0 [M+H]⁺, consistent with the molecular formula C₁₁H₁₂INO₂.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-iodo-4-methoxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while coupling with phenylboronic acid in a Suzuki reaction would yield a biaryl compound.

Scientific Research Applications

N-Cyclopropyl-2-iodo-4-methoxybenzamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-iodo-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and iodine atom play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The methoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Benzamide derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of N-Cyclopropyl-2-iodo-4-methoxybenzamide with structurally related compounds, including N-Cyclopropyl-N-(cis-4-cyclopropyl-4-hydroxycyclohexyl)-4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]benzamide (referred to as IIG in ).

Structural and Functional Differences

Notes:

- Molecular Weight : The iodine atom in this compound contributes significantly to its molecular weight, while IIG’s larger size stems from its cyclohexyl and trifluoroethyl groups.

- Substituent Effects :

- Iodo vs. Trifluoro : Iodo’s large atomic radius (1.98 Å) may enhance hydrophobic interactions in biological systems, whereas trifluoro groups (electron-withdrawing) increase polarity and metabolic stability .

- Methoxy vs. Hydroxy : Methoxy’s electron-donating nature contrasts with hydroxy’s hydrogen-bonding capability, affecting solubility and target binding.

Pharmacological and Physicochemical Properties

Research Findings :

- This compound : Iodine’s size may hinder entry into narrow enzyme pockets but improve binding in hydrophobic cavities (e.g., tyrosine kinases) .

- IIG : Hydroxyl and trifluoro groups suggest applications in modulating nuclear receptors (e.g., glucocorticoid receptors), where hydrogen bonding is critical .

Q & A

Basic Question: What are the optimal synthetic routes for preparing N-Cyclopropyl-2-iodo-4-methoxybenzamide, and how can purity be ensured?

Methodological Answer:

Synthesis typically involves sequential functionalization of a benzamide scaffold. Key steps include:

- Iodination : Direct electrophilic substitution at the 2-position of 4-methoxybenzamide using iodine and a Lewis acid (e.g., AgOTf) under controlled temperature (0–25°C) .

- Cyclopropane Introduction : Coupling the iodinated intermediate with cyclopropylamine via amide bond formation, employing carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DCM .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, MeCN/H2O mobile phase) and elemental analysis .

Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic pattern (iodine contributes a distinct M+2 peak) .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in EtOH) and analyze space group parameters (e.g., monoclinic P2₁/c) .

Advanced Question: How can crystallographic data resolve ambiguities in the electronic effects of the iodo and methoxy substituents?

Methodological Answer:

Single-crystal X-ray diffraction reveals:

- Bond Lengths : The C–I bond length (~2.09 Å) indicates inductive electron withdrawal, while the methoxy group’s C–O bond (~1.36 Å) suggests resonance donation.

- Dihedral Angles : The cyclopropyl ring’s orientation relative to the benzamide plane (e.g., 45–60°) impacts steric and electronic interactions with biological targets .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., halogen bonding via iodine) to predict solubility and crystal packing behavior .

Advanced Question: What reaction pathways dominate under varying pH or redox conditions, and how can they be controlled?

Methodological Answer:

- Oxidative Conditions : Iodine may undergo hydrolysis to form iodoxy derivatives, detectable via iodometric titration. Use buffered conditions (pH 7–8) to minimize degradation .

- Reductive Environments : The cyclopropyl group is susceptible to ring-opening under strong reducing agents (e.g., LiAlH₄). Substitute with milder reagents (e.g., NaBH₄/CuI) for selective reductions .

- Photostability : Monitor UV-induced deiodination via LC-MS; add radical scavengers (e.g., BHT) to stabilize the compound in light-exposed assays .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the iodo substituent?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with substituents varying in size/halogenation (e.g., Br, Cl, CF₃ at C2) and compare binding affinities (e.g., via SPR or ITC) .

- Computational Modeling :

- Biological Assays : Test analogs in dose-response assays (e.g., IC₅₀ in enzyme inhibition) to quantify iodine’s contribution to potency .

Advanced Question: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Reproducibility Checks : Validate assay conditions (e.g., cell line authenticity, serum concentration) and compound handling (e.g., DMSO stock storage at −80°C) .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

- Mechanistic Profiling : Use orthogonal assays (e.g., thermal shift assays vs. cellular proliferation) to distinguish direct target engagement from off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.